

aLS-I-41 comparative analysis of different administration routes

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: ALS-I-41
Cat. No.: B15294087

[Get Quote](#)

Comparative Analysis of aLS-I-41 Administration Routes

This guide provides a comprehensive comparison of different administration routes for the novel therapeutic compound **aLS-I-41**, currently under investigation for the treatment of Amyotrophic Lateral Sclerosis (ALS). The data presented is intended to inform researchers, scientists, and drug development professionals on the pharmacokinetic and efficacy profiles associated with various delivery methods.

Pharmacokinetic Profile of aLS-I-41

The pharmacokinetic parameters of **aLS-I-41** were evaluated across three primary routes of administration: intravenous (IV), oral (PO), and intrathecal (IT). The following table summarizes the key findings from these studies.

| Parameter | Intravenous (IV) | Oral (PO) | Intrathecal (IT) |
|--|------------------|-------------|-------------------|
| Bioavailability (%) | 100 | 45 | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | 0.25 hours | 2.5 hours | 1.5 hours (CSF) |
| Peak Plasma Concentration (Cmax) | 1500 ng/mL | 350 ng/mL | 50 ng/mL |
| Elimination Half-life (t1/2) | 4 hours | 6 hours | 10 hours |
| Area Under the Curve (AUC) | 4500 ngh/mL | 1800 ngh/mL | 750 ng*h/mL (CSF) |

Efficacy in Preclinical Models

The neuroprotective efficacy of **aLS-I-41** was assessed in a SOD1-G93A transgenic mouse model of ALS. The primary endpoint was the delay in disease onset and extension of survival.

| Administration Route | Dose | Change in Motor Function Score | Extension of Lifespan |
|----------------------|-----------------|--------------------------------|-----------------------|
| Intravenous (IV) | 10 mg/kg, daily | 25% improvement | 20 days |
| Oral (PO) | 30 mg/kg, daily | 15% improvement | 12 days |
| Intrathecal (IT) | 1 mg/kg, weekly | 35% improvement | 28 days |

Experimental Protocols

Pharmacokinetic Studies

Animal Model: Male Sprague-Dawley rats (n=6 per group).

Intravenous Administration: **aLS-I-41** was dissolved in a vehicle of 5% DMSO in saline. A single dose of 10 mg/kg was administered via the tail vein. Blood samples were collected at 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

Oral Administration: **aLS-I-41** was suspended in a 0.5% methylcellulose solution. A single dose of 30 mg/kg was administered by oral gavage. Blood samples were collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

Intrathecal Administration: **aLS-I-41** was dissolved in artificial cerebrospinal fluid. A single dose of 1 mg/kg was administered via direct lumbar puncture. Cerebrospinal fluid (CSF) and blood samples were collected at 1, 2, 4, 8, 12, and 24 hours post-administration.

Sample Analysis: Plasma and CSF concentrations of **aLS-I-41** were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

Efficacy Studies in SOD1-G93A Mice

Animal Model: SOD1-G93A transgenic mice (n=15 per group).

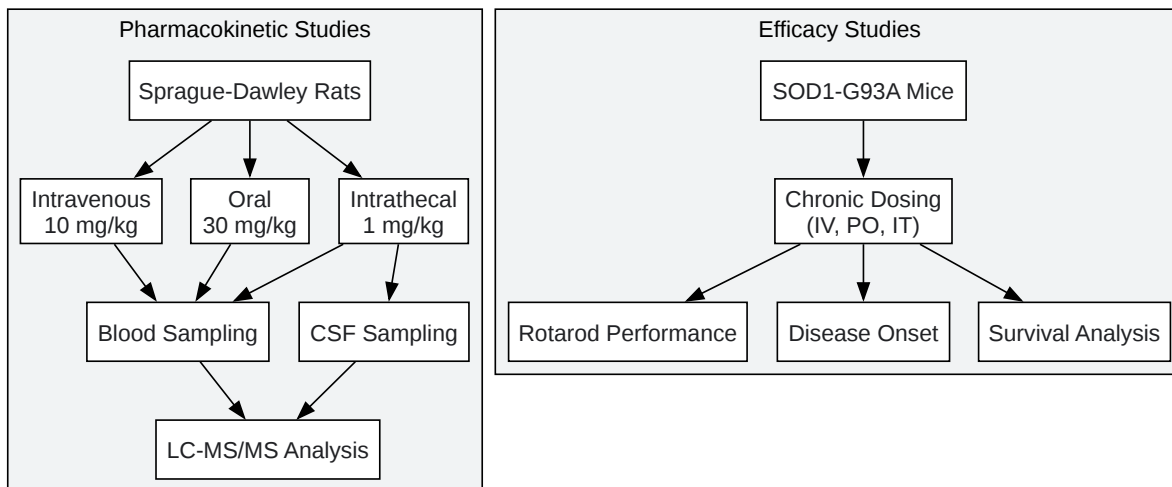
Dosing: Dosing was initiated at 50 days of age and continued until the humane endpoint.

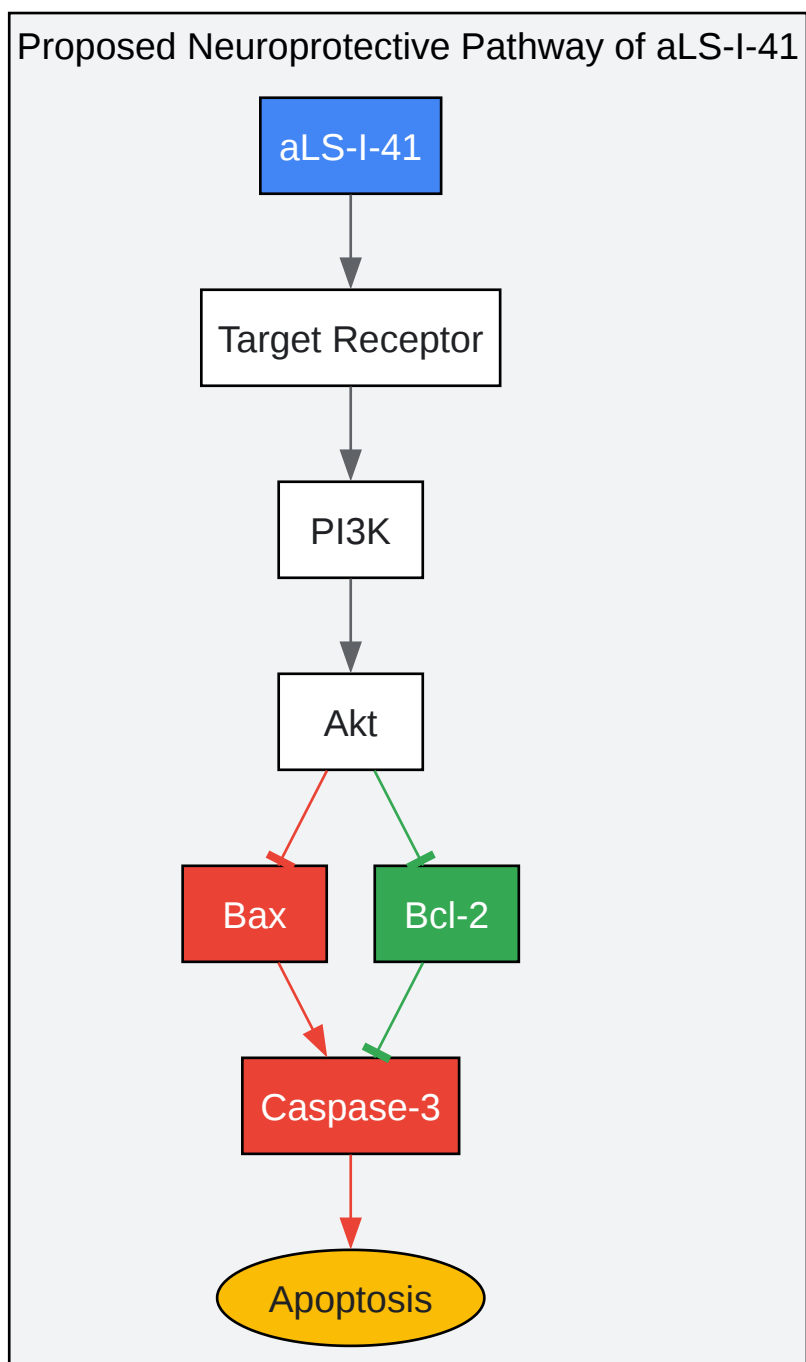
- IV group: 10 mg/kg **aLS-I-41** administered daily via tail vein injection.
- PO group: 30 mg/kg **aLS-I-41** administered daily via oral gavage.
- IT group: 1 mg/kg **aLS-I-41** administered weekly via intrathecal injection.
- Control group: Received vehicle administration corresponding to each route.

Endpoints:

- Motor Function: Assessed weekly using a rotarod performance test.
- Disease Onset: Defined as the age at which peak body weight was reached.
- Survival: Monitored daily, with the endpoint defined as the inability to right within 30 seconds.

Visualizations





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [aLS-I-41 comparative analysis of different administration routes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15294087/docs#als-i-41-comparative-analysis-of-different-administration-routes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)